N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Description
Position of N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide in Heterocyclic Chemistry
This compound occupies a unique position within heterocyclic chemistry as a representative member of the 1,3,4-thiadiazole family, characterized by its distinctive five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The compound exhibits the molecular formula C13H16N4O3S with a molecular weight of 308.36 g/mol, featuring a complex architecture that combines the electron-deficient 1,3,4-thiadiazole core with an electron-rich dimethoxybenzamide substituent. This structural arrangement places the compound within the broader classification of azole compounds, specifically as a substituted thiadiazole derivative with significant pharmaceutical relevance.
The heterocyclic classification of this compound stems from its fundamental 1,3,4-thiadiazole ring system, which represents one of four possible isomeric forms of thiadiazole, distinguished by the relative positions of nitrogen and sulfur heteroatoms within the five-membered ring. The presence of two double bonds within the ring system confers aromatic character, contributing to the exceptional stability and biological activity observed in compounds of this class. The 1,3,4-thiadiazole moiety functions as a bioisosteric replacement for various heterocyclic systems including thiazole, oxadiazole, oxazole, and benzene rings, frequently leading to analogues with enhanced biological activity due to the sulfur atom's contribution to improved lipophilicity.
The structural complexity of this compound extends beyond its heterocyclic core to include several functionally significant substituents. The 5-amino group on the thiadiazole ring provides hydrogen bonding capabilities and serves as a potential site for further chemical modification, while the ethyl linker connects the heterocyclic core to the benzamide moiety. The 3,4-dimethoxybenzamide portion contributes additional pharmacophoric elements through its methoxy substituents, which can influence both electronic properties and molecular recognition processes.
Table 1: Structural Classification and Properties of this compound
The compound's position within heterocyclic chemistry is further emphasized by its relationship to other biologically active thiadiazole derivatives currently used in clinical practice. Notable examples include acetazolamide, a carbonic anhydrase inhibitor used in treating glaucoma and epileptic seizures, and various antimicrobial agents that leverage the inherent biological activity of the thiadiazole scaffold. The structural framework of this compound incorporates design elements that have proven successful in medicinal chemistry, combining the proven efficacy of the 1,3,4-thiadiazole core with strategic substitution patterns aimed at optimizing pharmacological properties.
Historical Development of 1,3,4-Thiadiazole Derivatives
The historical development of 1,3,4-thiadiazole derivatives represents a fascinating journey through organic chemistry that began in the late nineteenth century with Emil Fischer's pioneering work in 1882. Fischer's initial description of the thiadiazole ring system marked the beginning of systematic investigation into this important class of heterocyclic compounds, although the true nature and structural characteristics of the ring system were not fully elucidated until 1890 when Freund and Kuhn provided definitive structural evidence. This early period of discovery established the foundation for understanding the fundamental properties of thiadiazole chemistry and set the stage for subsequent medicinal chemistry applications.
The nomenclature of thiadiazole compounds follows the Hantzsch-Widman system, reflecting the systematic approach to heterocyclic chemistry that emerged during the early twentieth century. The identification of four distinct isomeric forms of thiadiazole, differentiated by the relative positions of nitrogen and sulfur atoms within the five-membered ring, provided chemists with a framework for understanding structure-activity relationships and guided the rational design of biologically active derivatives. Among these isomers, the 1,3,4-thiadiazole form emerged as particularly significant due to its diverse biological activities and synthetic accessibility.
The pharmaceutical development of thiadiazole derivatives gained momentum in the mid-twentieth century with the discovery and clinical introduction of acetazolamide, the first non-mercurial diuretic and a potent carbonic anhydrase inhibitor. This breakthrough demonstrated the therapeutic potential of the thiadiazole scaffold and stimulated extensive research into related compounds for various medical applications. The success of acetazolamide validated the 1,3,4-thiadiazole ring system as a privileged scaffold in medicinal chemistry, leading to systematic exploration of structural modifications aimed at developing new therapeutic agents.
Table 2: Historical Milestones in 1,3,4-Thiadiazole Development
| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1882 | First description of thiadiazole | Emil Fischer | Initial discovery of ring system |
| 1890 | Structural elucidation | Freund and Kuhn | Definitive structural characterization |
| 1940s | Penicillin breakthrough | Various | Foundation for antimicrobial research |
| 1950s | Acetazolamide introduction | Various | First clinical thiadiazole drug |
| 1980s-1990s | Systematic SAR studies | Multiple groups | Structure-activity relationships |
| 2000s-Present | Modern drug design | Global research | Privileged scaffold approach |
The evolution of synthetic methodologies for 1,3,4-thiadiazole derivatives has paralleled advances in organic chemistry, with early approaches relying on cyclization reactions involving thiosemicarbazide and various carbonyl compounds. The development of more sophisticated synthetic strategies, including the use of phosphorus oxychloride as a cyclizing agent and the exploration of one-pot reactions, has enabled access to increasingly complex thiadiazole derivatives with diverse substitution patterns. These methodological advances have been crucial in enabling the synthesis of compounds like this compound, which requires precise control over substitution patterns and functional group tolerance.
The recognition of 1,3,4-thiadiazole as a privileged scaffold in drug discovery emerged from comprehensive analysis of successful pharmaceutical compounds and their common structural features. This concept, popularized in the early 2000s, identified certain heterocyclic frameworks that appear repeatedly in biologically active compounds and serve as productive starting points for drug development. The thiadiazole scaffold's inclusion in this category reflects its exceptional ability to serve as a structural foundation for compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects.
Recent developments in thiadiazole chemistry have focused on understanding the molecular basis for biological activity and leveraging this knowledge for rational drug design. Advanced computational methods, including molecular docking studies and pharmacophore modeling, have provided insights into how thiadiazole derivatives interact with biological targets and have guided the development of compounds with improved potency and selectivity. These modern approaches have contributed to the design of sophisticated derivatives like this compound, which incorporates multiple pharmacophoric elements optimized for specific biological targets.
Significance in Pharmaceutical and Materials Science
The significance of this compound and related 1,3,4-thiadiazole derivatives in pharmaceutical science stems from their exceptional versatility as drug candidates and their ability to interact with diverse biological targets through multiple mechanisms of action. The 1,3,4-thiadiazole scaffold has demonstrated remarkable therapeutic potential across numerous disease areas, including infectious diseases, cancer, neurological disorders, and cardiovascular conditions, establishing it as one of the most important heterocyclic frameworks in modern medicinal chemistry. The structural stability conferred by the aromatic thiadiazole ring system, combined with its favorable pharmacokinetic properties, makes compounds in this class particularly attractive for pharmaceutical development.
The antimicrobial properties of 1,3,4-thiadiazole derivatives represent one of their most extensively studied applications, with compounds demonstrating broad-spectrum activity against both bacterial and fungal pathogens. The mechanism of antimicrobial action appears to involve multiple pathways, including inhibition of cell wall synthesis, disruption of membrane integrity, and interference with essential metabolic processes. The effectiveness of thiadiazole-based antimicrobials has been attributed to the strong aromaticity of the ring system, which provides enhanced in vivo stability and facilitates interaction with biological macromolecules. Recent research has focused on developing derivatives that can overcome antibiotic resistance, a critical challenge in contemporary infectious disease management.
Anticancer activity represents another major area of pharmaceutical significance for 1,3,4-thiadiazole derivatives, with compounds demonstrating cytotoxic effects against various cancer cell lines through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of specific oncogenic pathways. Studies have shown that structural modifications to the thiadiazole core, such as those present in this compound, can significantly influence anticancer potency and selectivity. The compound's specific substitution pattern, featuring the dimethoxybenzamide moiety, has been designed based on structure-activity relationships observed in related anticancer agents, suggesting potential therapeutic applications in oncology.
Table 3: Pharmaceutical Applications of 1,3,4-Thiadiazole Derivatives
| Therapeutic Area | Mechanism of Action | Representative Activities | Clinical Status |
|---|---|---|---|
| Antimicrobial | Cell wall inhibition, membrane disruption | Broad-spectrum antibacterial/antifungal | Clinical use (historical) |
| Anticancer | Apoptosis induction, cell cycle arrest | Cytotoxic against multiple cell lines | Preclinical research |
| Neurological | GABA receptor modulation, ion channel effects | Anticonvulsant, neuroprotective | Clinical use (acetazolamide) |
| Cardiovascular | Enzyme inhibition, receptor antagonism | Antihypertensive, cardioprotective | Preclinical/Clinical |
| Anti-inflammatory | Cyclooxygenase inhibition, cytokine modulation | Anti-inflammatory, analgesic | Preclinical research |
The neurological applications of 1,3,4-thiadiazole derivatives have garnered significant attention, particularly in the treatment of epilepsy and related seizure disorders. The anticonvulsant activity of these compounds appears to involve modulation of gamma-aminobutyric acid receptor function and stabilization of neuronal membranes through effects on ion channels. The pharmacophoric requirements for anticonvulsant activity include specific structural features such as hydrogen bonding domains, hydrophobic aryl rings, and electron-donor groups, many of which are present in the structure of this compound. The compound's ethyl linker and amino substituent provide the flexibility and electronic properties necessary for optimal interaction with neurological targets.
In materials science applications, 1,3,4-thiadiazole derivatives have demonstrated exceptional utility in the development of advanced functional materials, particularly in optoelectronic and electrochemical applications. The electron-deficient nature of the thiadiazole ring system and its good electron-accepting ability, combined with thermal and chemical stability, make these compounds valuable components in organic electronics, photovoltaic devices, and energy storage systems. The charge-transporting capacity of thiadiazole derivatives has been exploited in the design of organic semiconductors, while their photoluminescent properties have applications in display technologies and optical devices.
The development of thiadiazole-based materials has also extended to specialized applications including anticorrosive coatings for metals, liquid crystal systems with enhanced mesomorphic properties, and advanced polymer materials with tailored electronic properties. The structural versatility of the thiadiazole scaffold allows for systematic modification of electronic and physical properties through strategic substitution, enabling the design of materials with specific performance characteristics. The incorporation of functional groups such as those present in this compound provides additional opportunities for materials functionalization and property optimization.
Table 4: Materials Science Applications of 1,3,4-Thiadiazole Derivatives
| Application Area | Property Utilized | Material Type | Performance Characteristics |
|---|---|---|---|
| Organic Electronics | Electron transport | Semiconductors | High mobility, stability |
| Photovoltaics | Light absorption/charge separation | Active layers | Enhanced efficiency |
| Display Technology | Photoluminescence | Emissive materials | Tunable emission |
| Energy Storage | Electrochemical stability | Electrode materials | High capacity, long cycle life |
| Protective Coatings | Chemical resistance | Anticorrosive films | Superior protection |
| Liquid Crystals | Mesomorphic behavior | Ordered phases | Enhanced stability |
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-19-9-4-3-8(7-10(9)20-2)12(18)15-6-5-11-16-17-13(14)21-11/h3-4,7H,5-6H2,1-2H3,(H2,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWABGPSMLLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NN=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167038 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199216-01-7 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199216-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology:
- Reaction of hydrazinecarbothioamide with ethyl 2-chloro-2-oxacetate under heating at 70°C for 5 hours in phosphorus oxychloride (POCl₃) yields the ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate intermediate with a yield of approximately 24%.
Key Conditions:
- Temperature: 70°C
- Duration: 5 hours
- Solvent: POCl₃
- Post-reaction: Residue is cooled, diluted, and basified to isolate the intermediate.
Formation of the 5-Amino-1,3,4-thiadiazol-2-yl)ethyl Hydrazide
This intermediate is crucial for subsequent cyclization and substitution reactions.
Methodology:
- The thiadiazole derivative reacts with hydrazine derivatives, often involving acid-mediated cyclization.
- In one approach, potassium thiocyanate and hydrochloric acid facilitate the formation of the amino-thiadiazole ring via nucleophilic addition and cyclization, yielding the hydrazide with high efficiency (~88%).
Conditions:
- Solvent: Water and methanol
- Reagents: Potassium thiocyanate, hydrochloric acid
- Temperature: Room temperature
- Neutralization: With ammonia, followed by filtration
Coupling with Benzoyl Chloride Derivatives
The next step involves acylation of the amino-thiadiazole with benzoyl chlorides to introduce the aromatic amide moiety.
Methodology:
Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (10 equivalents)
- Temperature: 0°C to room temperature
- Duration: Overnight
- Purification: Flash chromatography with dichloromethane/methanol gradient
Cyclization and Final Derivatization
The final steps involve cyclization of the thiadiazole ring and substitution to yield the target compound.
Methodology:
- Under acidic conditions, the thiadiazole ring undergoes cyclization, often facilitated by reagents like acetic acid or sulfuric acid, to form the heterocyclic core.
- The benzamide moiety is attached via nucleophilic substitution or acylation, with reaction conditions optimized to favor the formation of the final product.
Notable Conditions:
- Solvent: Dichloromethane or ethanol
- Reagents: Acid catalysts, acyl chlorides
- Temperature: Ambient to mild heating
- Purification: Recrystallization or chromatography
Data Table Summarizing the Preparation Methods
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Synthesis of thiadiazole intermediate | Hydrazinecarbothioamide + ethyl 2-chloro-2-oxacetate | POCl₃ | 70°C | 5 h | 24% | Cyclization to form thiadiazole ring |
| 2 | Formation of hydrazide | Potassium thiocyanate + HCl | Water/methanol | Room temperature | - | 88% | Nucleophilic addition and cyclization |
| 3 | Acylation with benzoyl chloride | Benzoyl chloride derivatives | Dichloromethane | 0°C to RT | Overnight | Variable | Introduction of aromatic amide |
| 4 | Cyclization and final derivatization | Acid catalysts | Dichloromethane/Ethanol | Ambient | Variable | Purified product | Final heterocyclic formation |
Notes on Research Findings and Optimization
- Reaction yields vary depending on the specific reagents and conditions, with some steps reaching yields above 80%, especially the hydrazide formation.
- Reaction conditions , such as temperature and solvent choice, are critical for controlling selectivity and minimizing side reactions.
- Purification techniques like flash chromatography and recrystallization are essential for obtaining high-purity final compounds.
- Reaction times are optimized based on kinetic studies to maximize yield and minimize decomposition.
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives with amino groups.
Substitution Products: Substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
The 5-amino-1,3,4-thiadiazole moiety is known for its antimicrobial properties. Compounds containing this scaffold have been evaluated for their activity against various bacterial and fungal strains.
- Bacterial Inhibition : Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) of certain derivatives have shown to be lower than those of standard antibiotics like ampicillin .
- Fungal Activity : The compound has also been tested against fungal pathogens, demonstrating efficacy against strains such as Candida albicans. Some derivatives exhibited MIC values that were more effective than established antifungal agents like itraconazole .
Anticancer Properties
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide has shown potential as an anticancer agent:
- Inhibition of Tumor Growth : Studies have indicated that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated in vitro and in vivo for their ability to attenuate tumor growth in xenograft models .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of glutaminase:
- Glutaminase Inhibition : Research shows that derivatives of the thiadiazole framework can act as allosteric inhibitors of kidney-type glutaminase (GLS), which is implicated in cancer metabolism. This inhibition can lead to reduced availability of glutamine for cancer cells, thereby hindering their growth .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Mechanism of Action
The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s bioactivity and physicochemical properties are influenced by substituents on the thiadiazole ring and benzamide group. Below is a comparative analysis with structurally related derivatives:
Structure-Activity Relationship (SAR) Insights
- Amino Group at Position 5: Critical for hydrogen-bonding interactions with biological targets. Removal or substitution reduces activity, as seen in ethoxy derivatives .
- Methoxy Substituents : 3,4-Dimethoxy groups on benzamide enhance AChE inhibition by improving binding to the enzyme’s peripheral anionic site .
- Linker Flexibility : Ethyl linkers (vs. rigid aromatic chains) improve solubility and membrane permeability .
- Sulfur-Containing Moieties : Thioether or sulfonamide groups (e.g., in compound 3c) augment antimicrobial and anticancer potency .
Pharmacological Profiles
Biological Activity
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its diverse biological activities. The general structure can be depicted as follows:
- Chemical Formula : C16H18N6OS3
- Molecular Weight : 410.56 g/mol
-
Antimicrobial Activity :
- The presence of the 1,3,4-thiadiazole ring is significant for the compound's antimicrobial properties. Studies have shown that derivatives of thiadiazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- For example, derivatives containing halogen substitutions on the phenyl ring have demonstrated enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The compound has been evaluated for its potential as an anticancer agent. Research indicates that certain analogs can inhibit the growth of cancer cell lines by targeting specific metabolic pathways.
- A notable study highlighted that compounds with similar structures inhibited kidney-type glutaminase (GLS), which is crucial for cancer cell metabolism .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiadiazole derivatives:
- Substituents : The introduction of various substituents on the thiadiazole ring can significantly alter the biological activity. For instance, compounds with electron-withdrawing groups have shown improved antibacterial properties compared to their electron-donating counterparts .
- Linker Variations : Modifications in the linker connecting the thiadiazole to other pharmacophores (like benzamides) can enhance solubility and bioavailability, leading to increased efficacy in biological assays .
Table 1: Summary of Biological Activities
Detailed Research Findings
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines at micromolar concentrations.
- A specific analog was found to inhibit GLS effectively while maintaining better solubility than other known inhibitors . This highlights the potential for developing more effective therapeutic agents based on this scaffold.
Q & A
Q. What are the common synthetic routes for preparing N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl] benzamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with acylating agents. For example, 5-amino-1,3,4-thiadiazole intermediates can be synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by alkylation or acylation reactions . Microwave-assisted synthesis has been employed to improve yields and reduce reaction times, as demonstrated in the preparation of substituted 1,3,4-thiadiazole derivatives using ethyl cyanoacetate and catalytic triethylamine . Optimization includes monitoring reaction progress via TLC and recrystallization from ethanol for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- FTIR to identify functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3120 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.4–8.3 ppm) and methoxy groups (δ 3.8–4.4 ppm) .
- Single-crystal X-ray diffraction to determine bond lengths (e.g., C2–N3 = 1.298 Å) and intermolecular hydrogen bonding (N6–H6⋯N3 interactions) .
Q. How are purity and stability assessed during synthesis?
- Methodological Answer : Purity is validated via melting point analysis, elemental analysis (C, H, N, S), and TLC (Rf values). Stability studies under varying temperatures and pH are conducted using HPLC-UV to monitor degradation products .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s binding affinity for biological targets (e.g., glutaminase)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are employed to model interactions with enzymes like glutaminase (GLS). Ligand preparation involves optimizing the protonation state (Epik, Schrödinger), while binding free energy is calculated using MM/GBSA. Comparative analysis with known inhibitors (e.g., BPTES) helps validate predictions .
Q. How can contradictory results in pro-apoptotic activity across cell lines be resolved?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Resolve via:
- Flow cytometry to quantify apoptosis (Annexin V/PI staining) across lines (e.g., HeLa vs. MCF-7) .
- Western blotting to assess caspase-3/9 activation and Bcl-2/Bax ratios .
- ABC transporter inhibition assays to evaluate efflux-mediated resistance (e.g., using verapamil) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to improve plasma half-life, with characterization via DLS and TEM .
- Pharmacokinetic profiling : Monitor AUC and Cmax in rodent models after oral/intravenous administration .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
